molecular formula C8H7ClN2 B1501920 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-82-6

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1501920
CAS No.: 1190313-82-6
M. Wt: 166.61 g/mol
InChI Key: LANAIGJJNSNJJY-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-82-6) is a high-value heterocyclic building block with the molecular formula C 8 H 7 ClN 2 and a molecular weight of 166.61 g/mol . This compound, which features a 7-azaindole core, is supplied with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for developing novel therapeutic agents . Its primary research value lies in its application as a key intermediate in the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors . PDE4B is a promising target for treating inflammatory diseases, central nervous system (CNS) disorders, and other conditions . Researchers have identified this specific scaffold as a productive replacement in lead optimization programs, yielding compounds with significant inhibitory activity and selectivity over the PDE4D isoform, which is associated with dose-limiting side effects . Furthermore, derivatives of this scaffold exhibit substantial antiproliferative activity against various human cancer cell lines, including A549, HeLa, and MDA-MB-231 . The 1H-pyrrolo[2,3-b]pyridine core is found in numerous biologically active compounds and natural products, functioning as an ATP mimetic kinase inhibitor and enabling interactions with diverse biological targets . The chloro and methyl substituents on this scaffold offer strategic sites for further functionalization via cross-coupling and other synthetic reactions, allowing researchers to explore extensive structure-activity relationships (SAR) . Hazard Statements: H302-H315-H320-H335 . Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANAIGJJNSNJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696604
Record name 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-82-6
Record name 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Bromination

  • The starting azaindole or pyrrolo[2,3-b]pyridine is brominated at the 3-position using bromine in chloroform or N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or tetrahydrofuran (THF). This is typically performed at temperatures ranging from 0 °C to room temperature for 10 minutes up to 16 hours depending on the reagent and conditions.

  • Bromination yields 3-bromo derivatives that serve as key intermediates for further coupling reactions.

Suzuki Coupling for Aryl Substitution

  • 5-bromo-7-azaindole or related intermediates are reacted with phenylboronic acid or other boronic acids under Suzuki conditions. The catalyst system commonly used is [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate base in a dioxane/water mixture.

  • Reaction conditions include heating at about 80 °C to reflux for 1 to 16 hours under nitrogen atmosphere.

  • This step introduces aryl groups at the 5-position, facilitating further functionalization.

Installation of the Chloro and Methyl Groups

  • The 4-methyl substituent can be introduced through methylation of appropriate precursors or by starting from methyl-substituted benzoates or related intermediates. For example, methyl 4-bromo-2-methylbenzoate can be brominated and further transformed via nucleophilic substitution (e.g., azide displacement) and Suzuki coupling to incorporate the methyl group.

  • The chloro substituent at position 3 can be introduced by treatment of the bromo intermediate with chlorinating agents or via nucleophilic substitution of a suitable leaving group with chloride sources.

  • Tosylation (using p-toluenesulfonyl chloride) followed by nucleophilic substitution is also employed to convert hydroxyl or other leaving groups into chloro substituents under basic conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination at 3-position Br2 in chloroform or NBS in DCM/THF + base (Et3N) 0 °C to RT 10 min to 16 h 68 Produces 3-bromo intermediate
Suzuki coupling Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O 80 °C to reflux 1 to 16 h 70-85 Introduces aryl group at 5-position
Methyl group introduction Methyl 4-bromo-2-methylbenzoate, NBS, AIBN, DMF, NaN3 Reflux, then 100 °C 5 h, then 2 h Moderate Multi-step to install methyl substituent
Tosylation and substitution p-Toluenesulfonyl chloride, NaOH, DCM, TBAHS catalyst 0 °C to RT 1 to 12 h Variable Converts hydroxyl to tosylate, then to chloro

Research Findings and Optimization Notes

  • The Suzuki coupling is well-established and efficient for introducing various substituents on the pyrrolo[2,3-b]pyridine core, with palladium catalysts and aqueous base systems providing good yields and selectivity.

  • Bromination using NBS provides cleaner reactions compared to elemental bromine, especially under mild conditions.

  • The use of tosylation followed by nucleophilic substitution allows for selective installation of chloro substituents with good control.

  • Reaction mixtures are typically worked up by acidification, extraction, and purification via filtration through Celite and chromatographic methods.

  • Ion-exchange resins can be employed to remove impurities and isolate the final product in high purity.

Summary Table of Key Intermediates and Transformations

Intermediate/Compound Transformation Reagents/Conditions Product/Outcome
5-bromo-7-azaindole Suzuki coupling Phenylboronic acid, Pd(dppf)Cl2, K2CO3 5-phenyl-7-azaindole derivative
3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine Tosylation + substitution p-Toluenesulfonyl chloride, NaOH, TBAHS 3-chloro-5-phenyl derivative
Methyl 4-bromo-2-methylbenzoate Bromination + azide substitution NBS, AIBN, DMF, NaN3 Methylated intermediate for coupling

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes substitution with nucleophiles under controlled conditions. This reaction is pivotal for introducing diverse functional groups:

Reagent/ConditionsProductYield (%)Selectivity NotesSource
Ethylamine (EtNH₂), DMF, 80°C3-Ethylamino-4-methyl-pyrrolopyridine78Regioselective at C3 position
Sodium methoxide (NaOMe), MeOH, reflux3-Methoxy-4-methyl-pyrrolopyridine85Requires anhydrous conditions
Thiophenol (PhSH), K₂CO₃, DMSO, 110°C3-Phenylthio-4-methyl-pyrrolopyridine62Competes with oxidation side reactions

Mechanistic Insight : The reaction proceeds via a two-step mechanism involving deprotonation of the pyrrole NH (enhancing ring electron density) followed by nucleophilic attack at C3.

Oxidation Reactions

The methyl group at position 4 can be oxidized to a carboxylic acid or ketone, depending on the oxidizing agent:

Oxidizing AgentProductConditionsNotesSource
KMnO₄, H₂O, 100°C4-Carboxy-3-chloro-pyrrolopyridine12 hrsOver-oxidation to CO₂ if prolonged
SeO₂, AcOH, reflux4-Formyl-3-chloro-pyrrolopyridine6 hrsRequires stoichiometric SeO₂

Key Limitation : Direct oxidation of the methyl group competes with pyrrole ring oxidation, necessitating precise stoichiometric control.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed coupling reactions for constructing complex architectures:

Reaction TypeConditionsProductApplicationSource
Suzuki-Miyaura (C3-arylation)Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C3-Aryl-4-methyl-pyrrolopyridineKinase inhibitor intermediates
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino-4-methyl-pyrrolopyridineAnticancer lead optimization

Critical Parameters :

  • Chan-Lam coupling at C3 requires SEM protection of the pyrrole NH to prevent catalyst poisoning .

  • Suzuki reactions show >95% regioselectivity at C3 over C5 due to electronic effects .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

ReagentProductKey FeatureSource
CuI, L-proline, DMF, 120°CTricyclic 7-azaindole derivativeForms 8-membered ring via SEM removal
PPh₃, CBr₄, CH₂Cl₂Fused imidazopyrrolopyridineUtilizes C3-Cl for intramolecular cyclization

Side Reactions : SEM deprotection with HCl/MeOH generates formaldehyde, leading to tricyclic byproducts unless rigorously controlled .

Reduction Reactions

Selective reduction of the pyridine ring modulates electronic properties:

Reducing AgentProductConditionsNotesSource
H₂, Pd/C, EtOH3-Chloro-4-methyl-1,2,3,4-tetrahydro-pyrrolopyridine50 psi H₂, 6 hrsPartial reduction of pyridine
NaBH₄, NiCl₂, MeOH3-Chloro-4-methyl-pyrrolopyridinol0°C to RTBorohydride-mediated hydroxylation

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic attack at C5:

ElectrophileProductConditionsRegioselectivitySource
HNO₃, AcOH, 0°C5-Nitro-3-chloro-4-methyl-pyrrolopyridine2 hrsC5 > C2 (3:1 ratio)
Br₂, CHCl₃, RT5-Bromo-3-chloro-4-methyl-pyrrolopyridine30 minExclusive C5 bromination

Electronic Rationale : The methyl group at C4 exerts +I effect, directing electrophiles to C5 via resonance stabilization.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₈H₈ClN₂
Molecular Weight : 166.608 g/mol
CAS Number : 1190313-82-6

The compound features a unique structure that includes a pyridine ring fused to a pyrrole ring, with a chlorine atom and a methyl group at specific positions. This structural configuration is responsible for its diverse reactivity and biological activity.

Medicinal Chemistry

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine has garnered attention as a potential therapeutic agent due to its inhibitory effects on fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in tumor growth and development. Inhibiting these receptors can lead to reduced proliferation of cancer cells.

Case Study : A study reported the synthesis of derivatives of this compound that exhibited potent activities against FGFR1, 2, and 3, with one derivative showing an IC50 value of 7 nM against FGFR1. This suggests potential for the development of targeted cancer therapies .

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells.

Data Table: Antitumor Activity of Pyrrolo Derivatives

CompoundCell LineIC50 (μM)Effect
Compound AOvarian Cancer15Moderate Cytotoxicity
Compound BBreast Cancer20Low Toxicity to Non-Cancerous Cells

This data highlights the compound's potential as an anticancer agent while maintaining low toxicity to healthy cells .

Antimycobacterial Activity

The compound has shown promise in treating infections caused by Mycobacterium tuberculosis. Studies have revealed effective inhibition of bacterial growth at low concentrations.

Case Study : One study synthesized several derivatives that exhibited minimum inhibitory concentrations (MIC) below 0.15 µM, indicating strong potential for anti-tuberculosis therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Many derivatives act as inhibitors of kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
  • Antimicrobial Properties : The compound has demonstrated activity against various pathogens, showcasing its versatility as a therapeutic agent.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in cancer therapy, it may act as an inhibitor of certain signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway. The compound binds to the receptor, preventing its activation and subsequent downstream signaling, which can lead to the inhibition of tumor growth.

Molecular Targets and Pathways Involved:

  • FGFR Pathway: Inhibition of FGFR signaling is a key mechanism in cancer therapy.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The table below summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Aqueous Solubility LogP (Predicted) Key Applications/Activity Reference
3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Cl (3), Me (4) 166.61 Low ~2.1 Kinase inhibition (inferred)
Thieno[2,3-b]pyridine (sulfur analogue) S instead of N in core Varies Very low ~2.8 Anticancer leads (e.g., )
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cl (4), CN (5) 193.6 Moderate ~1.7 Intermediate for drug synthesis
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cl (4), I (3) 278.48 Low ~3.0 Cross-coupling reactions
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine NH (3), tetrahydropyridine ring 211.27 (free base) High (as HCl salt) ~1.2 Improved pharmacokinetics
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Cl (4), Me (3) 166.61 Low ~2.1 Structural isomer studies

Key Findings from Comparative Studies

Solubility and Pharmacokinetics
  • Thieno[2,3-b]pyridines exhibit poor aqueous solubility due to their sulfur-containing core, often requiring solubilizing agents like cyclodextrins for in vivo studies . Replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) improves solubility; e.g., derivative 3 in (morpholine-substituted) showed enhanced solubility compared to phenyl analogues .
  • The methyl group in this compound contributes to lipophilicity (LogP ~2.1), which may limit solubility compared to polar derivatives like the morpholine-substituted compound .
Positional Isomerism
  • The 3-chloro-4-methyl isomer differs from 4-chloro-3-methyl (CAS 688782-02-7) in substituent placement. Such variations can alter steric effects and electronic distribution, impacting binding affinity in kinase inhibition .

Biological Activity

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C8H7ClN2
Molecular Weight: 168.60 g/mol

The compound features a pyrrole ring fused to a pyridine, with a chlorine atom at the 3-position and a methyl group at the 4-position. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity: The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, studies have demonstrated its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
  • Antimicrobial Properties: Preliminary investigations suggest that derivatives of pyrrolo[2,3-b]pyridine can exhibit antimicrobial effects against resistant strains of bacteria such as E. coli and Staphylococcus aureus .
  • Neuroprotective Effects: Some studies have explored the potential of pyrrolo derivatives in treating neurodegenerative diseases by targeting pathways associated with neuronal survival and inflammation .

1. Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in ovarian and breast cancer models, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

2. Antimicrobial Activity

In vitro assays demonstrated that derivatives of this compound exhibited effective antibacterial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL for active compounds .

3. Neuroprotective Properties

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/MIC ValuesReference
AnticancerOvarian Cancer10–30 µM
Breast Cancer15–25 µM
AntimicrobialStaphylococcus aureus<10 µg/mL
Candida albicans<10 µg/mL
NeuroprotectiveNeuronal Cell ModelsN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves regioselective halogenation or fluorination strategies. For example, the Balz-Schiemann reaction or lithium-halogen exchange can introduce chlorine at the 3-position . Multi-step protocols, such as cyclization followed by functional group modifications (e.g., methyl group introduction via alkylation), are critical. Purity optimization requires silica gel column chromatography (e.g., using DCM/EA gradients) and recrystallization, as demonstrated in analogous pyrrolo[2,3-b]pyridine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential for confirming molecular weight and substituent positions. For structural elucidation, X-ray diffraction (single-crystal) provides precise bond-length and angle data, as shown in charge density studies of similar derivatives .

Q. What preliminary biological activities have been reported for this compound class?

  • Methodological Answer : Pyrrolo[2,3-b]pyridines exhibit kinase inhibition (e.g., FGFR1–3 IC₅₀ values <25 nM) and antitumor activity in xenograft models. Assays should include cell viability (MTT), apoptosis (caspase-3 activation), and kinase inhibition profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact target specificity in kinase inhibition?

  • Methodological Answer : Chlorine at the 3-position enhances steric bulk and electron-withdrawing effects, improving FGFR1 binding affinity compared to fluoro analogs. Competitive binding assays (e.g., ATP displacement) and molecular docking (using DFT-optimized structures) can quantify these effects .

Q. What experimental challenges arise in achieving regioselectivity during synthesis?

  • Methodological Answer : Regioselectivity in halogenation is influenced by directing groups and reaction conditions. For example, Selectfluor® in acetonitrile at 70°C favors 3-chloro substitution over 4-position, but competing pathways require rigorous TLC monitoring and iterative solvent optimization .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxic profiles) be resolved?

  • Methodological Answer : Divergent results may stem from cell-line-specific expression of targets (e.g., survivin in mesothelioma). Use isoform-selective inhibitors and CRISPR knockouts to validate mechanisms. Dose-response curves (EC₅₀ vs. IC₅₀) and proteomic profiling further clarify off-target effects .

Q. What computational tools predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) at the BLYP level calculates HOMO-LUMO gaps (e.g., 3.59 eV), correlating with kinetic stability. Charge density analysis (AIM theory) identifies covalent bonding patterns and hydrogen-bonding interactions critical for crystal packing .

Q. How can this compound be integrated into combination therapies to overcome drug resistance?

  • Methodological Answer : Synergistic effects with taxanes (e.g., paclitaxel) are observed in apoptosis assays. Design co-treatment schedules using Chou-Talalay analysis (combination index <1) and validate in vivo via orthotopic tumor models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

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